molecular formula C4H3NO2S B2679043 2-Hydroxy-1,3-thiazole-5-carbaldehyde CAS No. 1489487-02-6

2-Hydroxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B2679043
CAS No.: 1489487-02-6
M. Wt: 129.13
InChI Key: BKYNGTQNGBBUQD-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-haloketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-1,3-thiazole-5-carbaldehyde exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to alterations in biochemical pathways. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

  • 2-Thiazolecarboxaldehyde
  • 2-Hydroxy-1,3-thiazole-4-carbaldehyde
  • 2-Hydroxy-1,3-thiazole-5-methanol

Comparison: 2-Hydroxy-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the thiazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these functional groups .

Biological Activity

2-Hydroxy-1,3-thiazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. The unique structure, featuring both a hydroxyl group and an aldehyde functional group on a thiazole ring, allows for various interactions with biological targets. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C4H3N1O2SC_4H_3N_1O_2S. Its structure includes:

  • A five-membered thiazole ring
  • A hydroxyl group at position 2
  • An aldehyde group at position 5

These features contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity and altering biochemical pathways. This is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.
  • Coordination Chemistry : The thiazole ring can act as a ligand in coordination complexes, facilitating interactions with metal ions that may enhance biological activity.
  • Hydrogen Bonding : The presence of hydroxyl and aldehyde groups allows for hydrogen bonding with biological macromolecules, influencing their structure and function.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against mycobacterial strains with a minimum inhibitory concentration (MIC) below 62 µM .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer) and A-431 (skin cancer). Notably, some derivatives have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Anticonvulsant Effects

Research has also explored the anticonvulsant potential of thiazole derivatives. In animal models, certain analogues have shown significant anticonvulsant activity with protective indices indicating their effectiveness in preventing seizures .

Case Studies and Research Findings

StudyFindingsImplications
Evren et al. (2019)Developed novel thiazole derivatives tested against NIH/3T3 and A549 cell lines; compound 19 showed strong selectivity with IC50 values indicating significant anticancer activity .Highlights the potential for developing targeted anticancer therapies using thiazole scaffolds.
MDPI Review (2022)Reviewed various thiazole derivatives; emphasized the importance of structural modifications for enhancing biological activity .Suggests avenues for further research into optimizing thiazole-based compounds for therapeutic applications.
PMC Study (2022)Investigated anticonvulsant properties in picrotoxin-induced models; identified structural features critical for activity .Provides insights into the design of new anticonvulsant agents based on thiazole chemistry.

Properties

IUPAC Name

2-oxo-3H-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-2-3-1-5-4(7)8-3/h1-2H,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYNGTQNGBBUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489487-02-6
Record name 2-hydroxy-1,3-thiazole-5-carbaldehyde
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